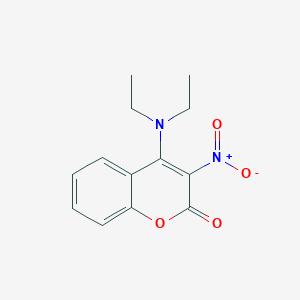
4-(diethylamino)-3-nitro-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(diethylamino)-3-nitro-2H-chromen-2-one is a synthetic derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The 4-diethylamino-3-nitro derivative of coumarin is particularly interesting due to its unique chemical structure and properties, which make it useful in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 4-diethylamino-3-nitro-coumarin, typically involves several key reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . For the specific synthesis of 4-diethylamino-3-nitro-coumarin, the following steps are generally involved:
Nitration: Introduction of the nitro group into the coumarin structure.
Alkylation: Introduction of the diethylamino group at the 4-position.
Industrial Production Methods
Industrial production of coumarin derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts, such as sulfuric acid, trifluoroacetic acid, and zeolites, is common in these processes .
化学反応の分析
Types of Reactions
4-(diethylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-diethylamino-3-aminocoumarin .
科学的研究の応用
4-(diethylamino)-3-nitro-2H-chromen-2-one, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and cellular processes.
Industry: Utilized in the production of dyes, optical brighteners, and laser dyes.
作用機序
The mechanism of action of coumarin, 4-diethylamino-3-nitro-, involves its interaction with various molecular targets. The compound’s fluorescence properties make it useful in imaging and detection applications. It can bind to specific proteins and enzymes, altering their activity and providing insights into their function . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
7-Diethylamino-4-methylcoumarin: Another coumarin derivative with similar fluorescence properties.
3-Aminocoumarin: Known for its biological activities and used in medicinal chemistry.
Coumarin-3-carboxylic acid: Utilized in various chemical reactions and industrial applications.
Uniqueness
4-(diethylamino)-3-nitro-2H-chromen-2-one, stands out due to its unique combination of a diethylamino group and a nitro group, which confer distinct chemical and biological properties. Its strong fluorescence and ability to undergo various chemical reactions make it a versatile compound in research and industry .
特性
CAS番号 |
50527-31-6 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
4-(diethylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-3-14(4-2)11-9-7-5-6-8-10(9)19-13(16)12(11)15(17)18/h5-8H,3-4H2,1-2H3 |
InChIキー |
ZFKKSGSQPHNBNR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
正規SMILES |
CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Key on ui other cas no. |
50527-31-6 |
溶解性 |
39.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















